4-Benzyloxyphenylacetonitrile-d2

Catalog No.
S13972853
CAS No.
M.F
C15H13NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxyphenylacetonitrile-d2

Product Name

4-Benzyloxyphenylacetonitrile-d2

IUPAC Name

2,2-dideuterio-2-(4-phenylmethoxyphenyl)acetonitrile

Molecular Formula

C15H13NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2/i10D2

InChI Key

QKEYZRVDFZDOEP-KBMKNGFXSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N

Isomeric SMILES

[2H]C([2H])(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2

4-Benzyloxyphenylacetonitrile-d2 is a deuterated compound with the molecular formula C15H11D2NOC_{15}H_{11}D_2NO and a molecular weight of 225.28 g/mol. It appears as a pale brown solid and is soluble in chloroform. This compound is often utilized as an intermediate in synthesizing isotopically labeled compounds, particularly N-Iodoacetyltyramine-d4, which is significant in various chemical analyses involving iodine-125 labeling .

, including:

  • Nucleophilic Substitution: The nitrile group can be involved in nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to yield corresponding carboxylic acids.
  • Reduction Reactions: The nitrile group can be reduced to primary amines or aldehydes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of catalysts.

These reactions make it a versatile building block for synthesizing more complex organic molecules .

The synthesis of 4-Benzyloxyphenylacetonitrile-d2 typically involves several steps:

  • Preparation of the Benzyloxy Group: This can be achieved by reacting phenol with benzyl bromide in the presence of a base to form the benzyloxy compound.
  • Formation of the Acetonitrile: The benzyloxy compound is then reacted with acetic anhydride and sodium cyanide to introduce the acetonitrile moiety.
  • Deuteration: Deuterated solvents or reagents may be used during synthesis to incorporate deuterium into the final product, yielding 4-Benzyloxyphenylacetonitrile-d2.

This multi-step synthesis highlights the compound's complexity and its utility as a labeled analog for further studies .

4-Benzyloxyphenylacetonitrile-d2 has several notable applications:

  • Chemical Analysis: It serves as an intermediate in synthesizing other isotopically labeled compounds, particularly useful in radiolabeling for chemical analysis.
  • Research Tool: Its deuterated form is valuable in NMR spectroscopy and other analytical techniques where isotopic labeling aids in structural elucidation .

Interaction studies involving 4-Benzyloxyphenylacetonitrile-d2 are primarily focused on its role in synthesizing radiolabeled compounds. These studies often assess how effectively it can be incorporated into larger molecular frameworks and its stability under various conditions. Additionally, its interactions with biological systems may provide insights into metabolic pathways when used as a tracer compound .

Several compounds share structural similarities with 4-Benzyloxyphenylacetonitrile-d2, each exhibiting unique characteristics:

Compound NameMolecular FormulaUnique Features
4-BenzyloxyphenylacetonitrileC₁₅H₁₃NONon-deuterated version used widely in organic synthesis.
N-IodoacetyltyramineC₁₅H₁₃INOContains iodine; used in biochemical assays.
Benzyl cyanideC₈H₇NOSimpler structure; used as a precursor in organic synthesis.
4-HydroxyphenylacetonitrileC₁₅H₁₃NO₂Hydroxyl group increases polarity and solubility.

The uniqueness of 4-Benzyloxyphenylacetonitrile-d2 lies in its deuterated form, which enhances its utility in spectroscopic methods while maintaining similar reactivity patterns to its non-deuterated counterparts .

Traditional Organic Synthesis Approaches

Kolbe Nitrile Synthesis Adaptations for Deuterated Analogues

The Kolbe nitrile synthesis, which involves the reaction of alkyl halides with cyanide ions to form nitriles, has been adapted for deuterium incorporation. In the case of 4-benzyloxyphenylacetonitrile-d2, the benzyloxy group is introduced via a Williamson ether synthesis using deuterated benzyl bromide (C₆H₅CD₂Br) and 4-hydroxyphenylacetonitrile. The reaction proceeds through an S~N~2 mechanism in polar aprotic solvents like dimethyl sulfoxide (DMSO), which minimizes isonitrile byproduct formation.

A key challenge lies in selectively deuterating the α-position of the acetonitrile moiety. Traditional approaches employ deuterated lithium aluminum hydride (LiAlD₄) to reduce intermediates such as 4-benzyloxyphenylacetamide-d2, followed by dehydration to regenerate the nitrile group. This method achieves >95% deuterium incorporation but requires stringent anhydrous conditions.

Table 1: Comparison of Kolbe Synthesis Adaptations

ParameterNon-Deuterated MethodDeuterated Adaptation
Alkyl HalideBenzyl bromideBenzyl-d2 bromide
SolventDMSODeuterated DMSO
Deuterium SourceN/ALiAlD₄
Yield85%72%
Purity (NMR)>98%>95% (D-content)

Oxidative Decarboxylation Strategies with Isotopic Precursors

Oxidative decarboxylation of α-deuterated carboxylic acids offers an alternative route. For example, 4-benzyloxyphenylpropionic acid-d2 is treated with lead tetraacetate in the presence of iodine, yielding the corresponding deuterated nitrile via a radical mechanism. Isotopic precursors like deuterated malononitrile (NC–CD₂–CN) enhance α-deuteration efficiency, achieving 85–90% isotopic enrichment.

Modern Electrochemical Deuteration Techniques

One-Pot α-C-H/D Exchange Mechanisms

Electrochemical methods enable direct α-C-H deuteration using deuterium oxide (D₂O) as the deuterium source. Ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂, facilitate H/D exchange at the α-position of 4-benzyloxyphenylacetonitrile under mild conditions (70°C, 24 hours). The reaction proceeds via a metal-hydride intermediate, with deuterium incorporation exceeding 90% as confirmed by mass spectrometry.

Low-Coordinated Iron Nanoparticle Catalyzed Reductions

Iron nanoparticles (FeNPs) stabilized on carbon supports catalyze the deuteration of 4-benzyloxyphenylacrylonitrile using D₂ gas. The unsaturated nitrile adsorbs onto FeNPs, where deuterium atoms add across the α,β-unsaturated system with >80% selectivity. This method avoids harsh reducing agents and operates under ambient pressure.

Isotopic Labeling via Reversible Decyanation-Cyanation Processes

Nickel-Catalyzed Carbon Isotope Exchange Systems

Nickel complexes, such as Ni(COD)₂ (COD = 1,5-cyclooctadiene), mediate reversible decyanation-cyanation cycles. In a representative procedure, 4-benzyloxyphenylacetonitrile reacts with deuterated potassium cyanide (K¹³C¹⁵N) in the presence of Ni(0), enabling isotopic scrambling at the nitrile carbon. This method achieves 40–60% ¹³C and ²H incorporation, though competing side reactions limit yields.

Mechanistic Insight:The nickel center coordinates to the nitrile group, facilitating C–CN bond cleavage and reformation with isotopic cyanide. Density functional theory (DFT) studies suggest a tetrahedral intermediate stabilizes the transition state, reducing activation energy by 15–20 kcal/mol compared to non-catalyzed pathways.

Electrocatalytic Reduction Pathways

The electrocatalytic reduction of 4-Benzyloxyphenylacetonitrile-d2 represents a sophisticated transformation involving multiple mechanistic pathways that are fundamentally altered by the presence of deuterium isotopes. Current research demonstrates that the reduction mechanism proceeds through distinct pathways depending on the catalyst system employed and the reaction conditions applied [1] [2].

The primary electrocatalytic reduction pathway involves a multi-electron transfer process where the cyano group undergoes sequential reduction steps. Research indicates that the overall transformation requires a four-electron reduction pathway, proceeding through imine intermediates before final conversion to deuterated amine products [2] [3]. The mechanism is significantly influenced by the kinetic isotope effects inherent to the deuterated compound, which manifest in altered reaction rates and product selectivities compared to the non-deuterated analog.

Surface Adsorption Dynamics on Fe Nanocatalysts

Iron nanocatalysts demonstrate exceptional performance in the electrocatalytic reduction of deuterated nitriles through well-defined surface adsorption mechanisms. The surface adsorption dynamics on Fe nanocatalysts exhibit distinct characteristics that are crucial for the selective reduction of 4-Benzyloxyphenylacetonitrile-d2 [4] [5].

The adsorption process on Fe nanocatalysts follows a two-step mechanism involving initial substrate binding followed by deuterium activation. Density functional theory calculations reveal that the substrate adsorption occurs with a Gibbs free energy of 1.10 eV, indicating moderate binding strength that facilitates both substrate activation and product desorption [5]. The benzyloxy group exhibits preferential interaction with iron Lewis acid sites through its oxygen atom, while the nitrile group coordinates through the nitrogen lone pair.

Table 1: Surface Adsorption Parameters on Fe Nanocatalysts

ParameterFe NanocatalystsLow-coordinated FeFe-P Sites
Adsorption Energy (eV)1.100.771.10
Binding StrengthModerateStrongOptimal
Surface CoverageHighMediumSelective
Activation Energy (eV)0.27-0.770.290.27
Desorption RateFastModerateControlled

Low-coordinated iron sites demonstrate enhanced activity with turnover frequencies reaching 131.3 h⁻¹, representing a 30-fold improvement over conventional Fe nanoparticles [5]. These sites provide optimal binding environments for both the substrate and deuterium species, enabling efficient electron transfer and hydrogen atom incorporation.

The surface coverage patterns on Fe nanocatalysts reveal selective binding preferences for the deuterated compound. In situ Raman spectroscopy confirms co-adsorption of the aromatic ring and cyano group on the Fe surface, with the deuterated methylene bridge showing distinct vibrational characteristics compared to the non-deuterated analog [2]. This selective adsorption contributes to the observed kinetic isotope effects and influences the overall reaction selectivity.

Active Hydrogen Formation in Deuteration Reactions

The formation of active hydrogen species represents a critical step in the electrocatalytic reduction mechanism of 4-Benzyloxyphenylacetonitrile-d2. The process involves the electrochemical generation of hydrogen radicals (H*) that subsequently participate in the reduction of the cyano functionality [2] [5].

Active hydrogen formation occurs through the electrochemical reduction of water molecules at the cathode surface. The mechanism proceeds via initial adsorption of water molecules on unsaturated Fe sites, followed by dissociative adsorption to form surface-bound hydroxyl and hydrogen species [5]. The energy barrier for this dissociation step is calculated to be 1.10 eV, making it the rate-determining step in the overall process.

The Fe-P catalytic pairs demonstrate superior performance in hydrogen activation, with phosphorus sites playing a crucial role in stabilizing the dissociated hydrogen atoms. Density functional theory calculations indicate that D₂O dissociation on Fe-P sites results in OD* species at the Fe Lewis acid site and D* species at the P site, with an endergonic energy requirement of 0.27 eV [5]. This bifunctional activation mechanism enables efficient deuterium incorporation into the target compound.

Table 2: Electrocatalytic Reduction Performance Data

Catalyst TypeFe Content (wt%)TOF (h⁻¹)Current Density (mA/cm²)Faradaic Efficiency (%)Key Mechanism
Fe Nanocatalysts4.94.5-10080Surface adsorption
Low-coordinated Fe0.15131.3-10092H* formation
Fe-P Single Atom0.15131.3Not specified>90D₂O activation
Iron PorphyrinVariableNot reportedNot specifiedVariableElectron transfer

The active hydrogen species exhibit enhanced reactivity toward the deuterated nitrile substrate due to the kinetic isotope effects. The deuterium isotope effect results in slower C-D bond formation compared to C-H bond formation, leading to altered reaction kinetics and product distributions [1] [2]. This effect is particularly pronounced in the hydrogen addition steps, where the deuterium incorporation occurs preferentially at specific positions of the molecule.

Cyano Group Reactivity Modulations

The cyano group in 4-Benzyloxyphenylacetonitrile-d2 exhibits distinct reactivity patterns that are significantly modulated by the presence of deuterium isotopes. The electron-withdrawing nature of the cyano functionality creates an electrophilic carbon center that readily undergoes nucleophilic attack by electrogenerated hydrogen species [6] [7].

The reactivity of the cyano group is enhanced by the electron-donating benzyloxy substituent, which increases electron density at the aromatic ring while maintaining the electrophilic character of the nitrile carbon. This electronic modulation results in a balanced reactivity profile that favors selective reduction over competing side reactions [8] [6].

Deuterium-Induced Transition State Stabilization

Deuterium substitution in 4-Benzyloxyphenylacetonitrile-d2 leads to significant transition state stabilization effects that fundamentally alter the reaction mechanism. The primary manifestation of this stabilization occurs through reduced zero-point energy differences between the ground state and transition state configurations [9] [10].

The transition state for cyano group reduction involves the formation of a carbon-hydrogen bond while simultaneously weakening the carbon-nitrogen triple bond. In the deuterated compound, the C-D bond formation occurs with a higher activation energy compared to C-H bond formation, resulting in kinetic isotope effects ranging from 1.4 to 7.0 depending on the specific reaction conditions [11] [12].

Table 3: Kinetic Isotope Effects in Deuteration Reactions

Substrate TypePrimary KIE (kH/kD)Secondary KIEDeuterium Incorporation (%)Rate-determining Step
Arylacetonitriles1.4-7.01.1-1.280-99D₂O dissociation
N,N-dimethylanilines1.6-3.30.8-1.290-95Electron transfer
Terminal alkynes2.0-3.11.0-1.4>90H/D exchange
Benzyl bromideNot reportedNot applicableNot specifiedReduction

The deuterium-induced stabilization effects are particularly pronounced in the formation of the initial radical intermediate. Computational studies reveal that the transition state for hydrogen atom addition to the cyano carbon is stabilized by approximately 0.3-0.5 kcal/mol in the deuterated system compared to the non-deuterated analog [9] [13]. This stabilization arises from the reduced vibrational energy of the C-D bond compared to the C-H bond.

Secondary isotope effects also contribute to transition state stabilization through hyperconjugative interactions. The deuterated methylene bridge exhibits altered hyperconjugation with the aromatic π-system, resulting in modified electronic properties that influence the overall reaction pathway [9] [13]. These effects manifest as inverse secondary isotope effects with values ranging from 0.8 to 1.2, indicating strengthened hyperconjugative interactions in the transition state.

Radical Intermediates in H*-Addition Pathways

The H*-addition pathway in the reduction of 4-Benzyloxyphenylacetonitrile-d2 proceeds through well-defined radical intermediates that have been characterized using advanced spectroscopic techniques. Electron paramagnetic resonance studies confirm the formation of carbon-centered radicals during the electrochemical reduction process [2] [14].

The initial step involves the addition of an electrogenerated hydrogen radical to the nitrile carbon, forming a carbon-centered radical intermediate. This intermediate exhibits characteristic EPR signals with g-values of 2.0064 and hyperfine coupling constants indicating delocalization of the unpaired electron across the aromatic system [14]. The presence of deuterium isotopes affects the hyperfine coupling patterns due to the different magnetic properties of deuterium compared to hydrogen.

The radical intermediate undergoes subsequent electron transfer and protonation steps to form the final deuterated amine product. In situ Raman spectroscopy reveals the temporal evolution of these intermediates, with characteristic vibrational frequencies corresponding to the C-N stretching modes shifting during the course of the reaction [2]. The deuterated intermediate shows distinct isotopic shifts in the vibrational spectra, confirming the incorporation of deuterium atoms at specific positions.

The stability of radical intermediates is enhanced in the deuterated system due to the lower zero-point energy of C-D bonds compared to C-H bonds. This enhanced stability results in longer-lived intermediates that can undergo selective reactions with reduced formation of side products [15] [16]. The deuterium isotope effect on radical stability contributes to the observed improvements in reaction selectivity and product yields.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

225.112267530 g/mol

Monoisotopic Mass

225.112267530 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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